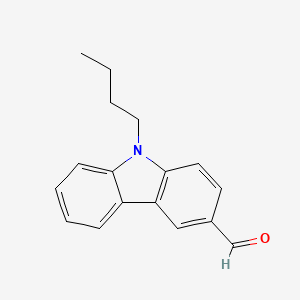

9-Butyl-9H-carbazole-3-carbaldehyde

Description

Significance of Carbazole (B46965) Scaffolds in Organic Synthesis and Advanced Materials Science

The carbazole scaffold is a privileged structure in organic chemistry, serving as a fundamental building block for a wide array of synthetic compounds and advanced materials. rsc.orgunivaq.it Its rigid and planar structure, coupled with good thermal stability and hole-transporting capabilities, makes it an attractive core for functional materials. bohrium.commdpi.com In organic synthesis, the carbazole nucleus is a key component in the creation of complex molecules with diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. rsc.orgnih.govnih.gov

Historically, the synthesis of carbazole skeletons has been achieved through methods like the Graebe–Ullman, Clemo–Perkin, and Tauber reactions. rsc.org Modern synthetic strategies have expanded to include C-H activation, annulation, and cyclization reactions, allowing for more precise and efficient construction of functionalized carbazoles. rsc.org This versatility in synthesis enables the fine-tuning of the electronic and photophysical properties of carbazole-based materials. bohrium.comresearchgate.net

In the realm of advanced materials science, carbazole derivatives are extensively utilized in the development of organic electronics. ontosight.airesearchgate.net Their excellent hole-transporting ability and high triplet energy are particularly advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bohrium.commdpi.com The ability to easily functionalize the carbazole ring at various positions allows for the creation of materials with tailored properties for specific device applications. bohrium.comresearchgate.net

Overview of Substituted Carbazole Derivatives in Emerging Technologies

Substituted carbazole derivatives are at the forefront of several emerging technologies, primarily due to their tunable optoelectronic properties. bohrium.com The introduction of different functional groups onto the carbazole core allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences their charge transport and light-emitting characteristics. researchgate.net

A significant application of substituted carbazoles is in the field of Organic Light-Emitting Diodes (OLEDs) . Carbazole derivatives are widely used as host materials for phosphorescent emitters and as blue fluorescent emitters. mdpi.comnih.govmagtech.com.cn Their high triplet energy prevents energy back-transfer from the phosphorescent guest to the host, leading to efficient light emission. bohrium.com Furthermore, their inherent blue emission properties make them suitable candidates for creating deep-blue OLEDs, a critical component for full-color displays and white lighting. ontosight.ainih.gov

Beyond these, carbazole derivatives are being explored for applications in:

Organic Field-Effect Transistors (OFETs) : Their semiconducting properties are beneficial for creating charge-transporting layers in transistors. ontosight.ai

Sensors : The fluorescent nature of many carbazole compounds makes them suitable for use as chemical sensors, where changes in their emission can indicate the presence of specific analytes. univaq.it

Medicinal Chemistry : The carbazole scaffold is present in numerous biologically active compounds, and research continues to explore new derivatives for therapeutic applications. ontosight.ainih.govnih.gov

Research Rationale for 9-Butyl-9H-carbazole-3-carbaldehyde in Contemporary Chemical Sciences

The specific structure of this compound, with its butyl and carbaldehyde substituents, provides a compelling rationale for its investigation in modern chemical research. The N-butyl group enhances the solubility of the compound in organic solvents, which is a practical advantage for solution-based processing of electronic devices. It also influences the molecular packing in the solid state, which can affect charge transport properties. researchgate.net

The aldehyde group at the 3-position is a versatile chemical handle. It is an electron-withdrawing group, which can influence the electronic properties of the carbazole core, potentially leading to interesting photophysical behaviors. researchgate.net More importantly, the aldehyde functionality allows for a wide range of subsequent chemical modifications through reactions such as condensation, oxidation, or reduction. researchgate.netrsc.org This opens up pathways to synthesize a variety of new and more complex carbazole-based materials with tailored functionalities. For instance, it can be used as a precursor for the synthesis of larger conjugated molecules, polymers, or as a linking point to other functional moieties. rsc.orgorientjchem.orgresearchgate.net

A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to exhibit antitumor activity in human melanoma cells, highlighting the potential of N-alkyl-3-formylcarbazole derivatives in medicinal chemistry. nih.gov This suggests that the 9-butyl derivative may also possess interesting biological properties worth investigating. The aldehyde group in these compounds can play a crucial role in their biological mechanism of action. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67707-09-9 | glpbio.comechemi.com |

| Molecular Formula | C17H17NO | glpbio.comechemi.com |

| Molecular Weight | 251.32 g/mol | echemi.com |

| Melting Point | 57 °C | echemi.com |

| Boiling Point | 374.4°C at 760 mmHg | chem960.com |

| Flash Point | 180.2°C | chem960.com |

| Density | 1.1 g/cm³ | chem960.com |

| XLogP3 | 4 | echemi.com |

| Hydrogen Bond Donor Count | 0 | chem960.com |

| Hydrogen Bond Acceptor Count | 1 | echemi.comchem960.com |

| Rotatable Bond Count | 4 | echemi.comchem960.com |

Structure

3D Structure

Properties

IUPAC Name |

9-butylcarbazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-2-3-10-18-16-7-5-4-6-14(16)15-11-13(12-19)8-9-17(15)18/h4-9,11-12H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLZGFHCFGWITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987052 | |

| Record name | 9-Butyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67707-09-9 | |

| Record name | 9-Butyl-9H-carbazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67707-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Butyl-9H-carbazole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067707099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Butyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-butyl-9H-carbazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Butyl 9h Carbazole 3 Carbaldehyde

Precursor Synthesis: Alkylation of 9H-Carbazole to 9-Butyl-9H-Carbazole

The foundational step in the synthesis is the introduction of a butyl group at the 9-position of the carbazole (B46965) ring system. This is typically achieved through an N-alkylation reaction.

Alkylation Reactions and Phase Transfer Catalysis for N-Substitution

The alkylation of 9H-carbazole to produce 9-butyl-9H-carbazole is a well-established procedure. asianpubs.org This transformation is commonly carried out by reacting 9H-carbazole with an appropriate butylating agent, such as 1-bromobutane (B133212). To facilitate this reaction, a base is employed to deprotonate the acidic N-H of the carbazole, generating a carbazolide anion which then acts as a nucleophile.

A significant enhancement to this process is the use of phase transfer catalysis (PTC). asianpubs.orgnih.gov This technique is particularly useful when the reactants are in different phases, for instance, a solid base and an organic solvent. A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the anionic carbazolide from the solid or aqueous phase to the organic phase where the alkylating agent resides. asianpubs.org This leads to a more efficient and higher-yielding reaction under milder conditions. nih.gov The general procedure involves stirring 9H-carbazole with 1-bromobutane in the presence of a base like potassium hydroxide (B78521) and a catalytic amount of TBAB in a suitable organic solvent. asianpubs.org

Process Optimization for 9-Butyl-9H-Carbazole Intermediate

Optimization of the synthesis of the 9-butyl-9H-carbazole intermediate focuses on maximizing yield and purity while minimizing reaction times and the use of harsh reagents. nih.gov Key parameters that can be adjusted include the choice of base, solvent, temperature, and the specific phase transfer catalyst used. For instance, the combination of potassium hydroxide as the base and tetrabutylammonium bromide as the catalyst has proven effective. asianpubs.org The reaction temperature and duration are also critical; heating the mixture can increase the reaction rate, but excessive heat may lead to side reactions. Careful monitoring of the reaction progress, often by thin-layer chromatography (TLC), allows for the determination of the optimal reaction time. asianpubs.org

Formylation Reactions for 9-Butyl-9H-carbazole-3-carbaldehyde

With the 9-butyl-9H-carbazole precursor in hand, the next crucial step is the introduction of a formyl group (-CHO) onto the carbazole ring. This is typically achieved through electrophilic aromatic substitution, with the Vilsmeier-Haack and Duff reactions being two prominent methods.

Vilsmeier-Haack Formylation with POCl3/DMF System

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds like 9-butyl-9H-carbazole. asianpubs.orgwikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl3). wikipedia.orgchemistrysteps.com

The mechanism involves the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl3. wikipedia.org This electrophile then attacks the electron-rich carbazole ring, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde, this compound. wikipedia.orgchemistrysteps.com This method is often favored due to its relatively high yields and good regioselectivity. asianpubs.org

Hexamethylenetetramine (HMTA) Formylation: Efficacy and Yield Considerations

An alternative formylation method is the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as trifluoroacetic acid (TFA). asianpubs.orgwikipedia.org This reaction is also suitable for electron-rich aromatic compounds. wikipedia.org

In the Duff reaction, HMTA acts as a source of a formyl equivalent. The reaction proceeds by the electrophilic attack of a reactive species derived from protonated HMTA on the aromatic ring. wikipedia.org This is followed by a series of steps, including an intramolecular redox reaction and subsequent hydrolysis, to furnish the aldehyde. wikipedia.org While the Duff reaction can be effective, it is sometimes associated with lower yields compared to the Vilsmeier-Haack reaction. asianpubs.org For the formylation of 9-butyl-9H-carbazole, the reaction with HMTA and TFA can lead to a mixture of the mono-formylated product (this compound) and the di-formylated product (9-butyl-9H-carbazole-3,6-dicarbaldehyde). asianpubs.org

Regioselectivity in Carbazole Formylation: Mechanisms of 3-Position Functionalization

The formylation of 9-substituted carbazoles, such as 9-butyl-9H-carbazole, predominantly occurs at the 3- and 6-positions. This regioselectivity is governed by the electronic properties of the carbazole nucleus. The nitrogen atom, although part of an aromatic system, possesses a lone pair of electrons that can be delocalized into the benzene (B151609) rings. This electron donation increases the electron density at the ortho and para positions relative to the nitrogen atom.

In the carbazole system, the positions equivalent to the ortho and para positions of aniline (B41778) are the 1, 3, 6, and 8 positions. The 3- and 6-positions are electronically the most activated and sterically the most accessible for electrophilic attack. The nitrogen atom's electron-donating effect strongly directs incoming electrophiles to these positions. Therefore, in the formylation of 9-butyl-9H-carbazole, the electrophile (either the Vilsmeier reagent or the reactive species from HMTA) will preferentially attack the 3-position (and the equivalent 6-position), leading to the formation of this compound as the major mono-substituted product. asianpubs.org Further formylation can occur at the 6-position if the reaction conditions are forced. asianpubs.org

Multi-Step Reaction Sequences and Overall Synthetic Efficiencies

The most prevalent and efficient pathway for the synthesis of this compound involves a two-step process starting from 9H-carbazole. This strategy focuses on first introducing the butyl group via N-alkylation, followed by the introduction of the aldehyde group through formylation.

Step 1: N-Alkylation of 9H-Carbazole

The initial step is the N-alkylation of the carbazole ring to produce 9-butyl-9H-carbazole. This reaction is typically an S_N2 (bimolecular nucleophilic substitution) reaction where the nitrogen atom of carbazole acts as a nucleophile. A common method involves reacting 9H-carbazole with an alkylating agent like 1-bromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonates the nitrogen of the carbazole, enhancing its nucleophilicity. researchgate.netorganic-chemistry.org Solvents like N,N-dimethylformamide (DMF) are frequently used. organic-chemistry.org The efficiency of this step is generally high, with yields often reported to be in the range of 70-83%. asianpubs.org

Step 2: Formylation of 9-Butyl-9H-carbazole

The subsequent step is the formylation of the electron-rich aromatic ring of 9-butyl-9H-carbazole to introduce the carbaldehyde group. The Vilsmeier-Haack reaction is the most widely employed and effective method for this transformation. researchgate.netorganic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium cation, typically generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com The electrophilic Vilsmeier reagent attacks the 3-position of the carbazole ring, which is the most electronically activated position for electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde, this compound. organic-chemistry.org

Table 1: Representative Synthetic Sequence and Efficiencies

| Step | Reaction Type | Common Reagents | Solvent | Typical Yield |

| 1 | N-Alkylation | 9H-Carbazole, 1-Bromobutane, K₂CO₃ | DMF | 70-83% asianpubs.org |

| 2 | Formylation (Vilsmeier-Haack) | 9-Butyl-9H-carbazole, POCl₃, DMF | Dichloromethane | Not specified |

| Overall | Two-Step Synthesis | - | - | Variable |

Isolation and Purification Techniques for this compound

Obtaining high-purity this compound is critical for its use in advanced applications. The purification process typically begins after the formylation reaction is complete and involves several standard laboratory techniques.

Initial Work-up

The reaction mixture from the Vilsmeier-Haack reaction is typically quenched by pouring it into a large volume of ice-water. This procedure hydrolyzes the intermediate iminium salt to the aldehyde and causes the crude product to precipitate out of the aqueous solution. The solid product is then collected by filtration and washed with water to remove inorganic salts and other water-soluble byproducts.

Crystallization

Crystallization is a common and effective method for purifying the crude solid. sci-hub.se The choice of solvent is critical and is determined by the solubility characteristics of the compound and its impurities. Solvents such as ethanol (B145695) or solvent mixtures like ethyl acetate/hexane (B92381) are often used. rsc.org The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, the purified this compound crystallizes out, leaving impurities behind in the mother liquor. sci-hub.seatlantis-press.com The process can be repeated to achieve higher purity.

Column Chromatography

For applications demanding very high purity, such as in organic electronics, column chromatography is the preferred purification method. rsc.org Silica gel is the most common stationary phase. The crude product is loaded onto the column, and a mobile phase, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is passed through it. rsc.org The components of the mixture separate based on their differing affinities for the stationary and mobile phases. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure compound.

Table 2: Common Isolation and Purification Techniques

| Technique | Purpose | Typical Reagents/Materials |

| Quenching/Precipitation | Hydrolysis of intermediate and initial product isolation | Ice-water |

| Filtration | Collection of the crude solid product | - |

| Crystallization | Removal of soluble impurities | Ethanol, Ethyl Acetate, Hexane sci-hub.sersc.org |

| Column Chromatography | High-purity separation | Silica Gel (stationary phase), Hexane/Ethyl Acetate (mobile phase) rsc.org |

Spectroscopic and Structural Characterization of 9 Butyl 9h Carbazole 3 Carbaldehyde

Vibrational Spectroscopy Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

Research on carbazole (B46965) derivatives provides insight into the expected vibrational frequencies. For instance, in a study of 9-phenyl-9H-carbazole-3-carbaldehyde, the IR spectra were analyzed to confirm the molecular structure. researchgate.net Similarly, studies on other carbazole-carbaldehyde derivatives, such as 9-p-tolyl-9H-carbazole-3-carbaldehyde, have utilized FTIR alongside other techniques for comprehensive characterization. nih.gov In a study of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, the characteristic carbonyl stretching vibration (C=O) was noted to exhibit strong signals in IR spectra. mdpi.com

For 9-Butyl-9H-carbazole-3-carbaldehyde, the key vibrational modes would include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group are expected in the 2850-2960 cm⁻¹ region. mdpi.com

C=O stretching vibration: The aldehyde carbonyl group should show a strong absorption band in the region of 1680-1700 cm⁻¹, with its exact position influenced by conjugation with the carbazole ring. mdpi.com

C-N stretching vibration: The stretching of the C-N bond within the carbazole ring is also a characteristic feature.

Aromatic C=C stretching: These vibrations are expected in the 1450-1600 cm⁻¹ range.

Specific experimental data for this compound is required for a precise assignment of its vibrational frequencies.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the carbazole ring, the aldehyde proton, and the protons of the butyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aldehyde Proton (-CHO): This proton is highly deshielded and typically appears as a singlet in the downfield region, around 9-10 ppm.

Aromatic Protons: The protons on the carbazole ring would appear in the aromatic region (approximately 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) depending on the coupling with neighboring protons.

Butyl Group Protons (-CH₂CH₂CH₂CH₃): The four sets of protons in the butyl group would resonate in the upfield region (typically 0.9-4.5 ppm). The protons on the methylene (B1212753) group attached to the nitrogen atom (N-CH₂) would be the most downfield of the butyl protons due to the electron-withdrawing effect of the nitrogen.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: The carbons of the carbazole ring would produce signals in the aromatic region (around 110-145 ppm).

Butyl Group Carbons: The four distinct carbon atoms of the butyl group would give rise to signals in the aliphatic region (approximately 10-70 ppm).

Published data for a related compound, 9-hexyl-9H-carbazole-3-carbaldehyde, shows the use of ¹H NMR and ¹³C NMR for structural establishment. researchgate.net

Interactive Data Table: Predicted NMR Data

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 | 190 - 200 |

| Aromatic (Carbazole) | 7.0 - 8.5 | 110 - 145 |

| N-CH₂-CH₂-CH₂-CH₃ | 4.0 - 4.5 | 40 - 50 |

| N-CH₂-CH₂-CH₂-CH₃ | 1.5 - 2.0 | 30 - 35 |

| N-CH₂-CH₂-CH₂-CH₃ | 1.2 - 1.6 | 20 - 25 |

Mass Spectrometry (GC-MS, MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

For this compound (C₁₇H₁₇NO), the molecular weight is approximately 251.33 g/mol . sigmaaldrich.com In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 251. The fragmentation pattern would likely involve the loss of the butyl group or the aldehyde group, leading to characteristic fragment ions.

Gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. The resulting spectrum is related to the electronic transitions within the molecule. Carbazole and its derivatives are known to be chromophoric and often exhibit interesting photophysical properties. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the carbazole aromatic system. The presence of the aldehyde group, which is an electron-withdrawing group, can influence the position and intensity of these absorption bands. Studies on similar carbazole derivatives have shown absorption maxima in the UV region, often with multiple bands. nih.govresearchgate.net For example, research on carbazole-based compounds in THF solution showed distinct UV spectra. researchgate.net

X-ray Crystallography and Solid-State Structural Elucidation

Interactive Data Table: Crystallographic Data for Related Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Monoclinic | P2₁/n | Nearly planar conformation, significant difference in N-C bond lengths. | researchgate.netnih.gov |

| 9-Butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | - | - | Almost planar carbazole ring system. | nih.govresearchgate.net |

Electronic Structure and Photophysical Properties of 9 Butyl 9h Carbazole 3 Carbaldehyde

Electronic Ground State Characteristics and Molecular Orbital Theory

The electronic ground state of 9-Butyl-9H-carbazole-3-carbaldehyde is fundamentally defined by the carbazole (B46965) moiety, an aromatic heterocyclic compound known for its electron-rich nature and high hole-transporting ability. mdpi.commdpi.com The tricyclic aromatic ring system is essentially planar, a characteristic that facilitates extensive π-conjugation. nih.govnih.gov The electronic properties of the molecule are significantly influenced by the interplay between the electron-donating carbazole nitrogen and the substituents at the 3- and 9-positions.

According to Molecular Orbital Theory (MO Theory), the electronic behavior of a molecule is described by the arrangement of its electrons in various molecular orbitals, principally the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com In the carbazole system, the lone pair of electrons on the nitrogen atom participates in the π-electron system, contributing to a high-energy HOMO level, which is a key factor in its donor characteristics. mdpi.com

The molecule features two key substituents that modulate its electronic structure:

The 3-carbaldehyde group (-CHO): This group is strongly electron-withdrawing. It pulls electron density from the carbazole ring system.

The 9-butyl group (-C₄H₉): This alkyl group is weakly electron-donating through an inductive effect.

The presence of the electron-withdrawing aldehyde group creates an asymmetry in the electronic distribution. Studies on the closely related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, have shown that this "pull-electron" property of the aldehyde group induces a degree of charge transfer from the nitrogen atom to the substituted benzene (B151609) ring. researchgate.netnih.govnih.gov This intramolecular charge transfer character is reflected in the molecule's ground state, leading to a notable difference in the N-C bond lengths within the central pyrrole (B145914) ring. researchgate.netnih.govnih.gov

| Component | Role in Electronic Structure |

| Carbazole Core | Electron-rich π-conjugated system, acts as the primary electron donor. |

| Nitrogen Atom (N-9) | Lone pair contributes to the π-system, enhancing donor properties. |

| 3-Carbaldehyde Group | Strong electron-withdrawing group, acts as an electron acceptor. |

| 9-Butyl Group | Weak electron-donating group, improves solubility and influences HOMO level. |

Excited State Dynamics and Luminescence Behavior

Carbazole-based compounds are well-known for their use in organic optoelectronic materials, largely due to their distinct photophysical properties. researchgate.netmdpi.com The excited-state dynamics of this compound follow a pathway typical for many carbazole derivatives. Upon photoexcitation, the molecule is promoted from its electronic ground state (S₀) to an initial higher singlet state (Sₓ). mdpi.com This state is extremely short-lived, decaying via a rapid, sub-picosecond internal conversion (IC) process to the first excited singlet state (S₁). researchgate.netmdpi.com

The S₁ state is the primary origin of the molecule's luminescence. It can decay back to the ground state through two main competing pathways:

Fluorescence: The radiative decay from S₁ to S₀, resulting in the emission of light. Carbazole derivatives are known to be fluorescent, often emitting in the blue region of the spectrum. iaea.orgresearchgate.netresearchgate.net

Intersystem Crossing (ISC): A non-radiative transition from the singlet S₁ state to the triplet T₁ state. For carbazole and its derivatives, this process can be quite efficient, with typical quantum yields reported in the range of 51-56%. researchgate.netmdpi.com

The S₁ state in carbazole derivatives typically has a lifetime in the nanosecond range (e.g., 7-15 ns in various organic solvents). researchgate.net The subsequent T₁ triplet state has a much longer lifetime, often in the microsecond regime. researchgate.netmdpi.com These excited states can be quenched by external factors such as the presence of oxygen. researchgate.netmdpi.com

| Process | Description | Typical Timescale |

| Absorption (Excitation) | S₀ + hν → Sₓ | Femtoseconds (fs) |

| Internal Conversion (IC) | Sₓ → S₁ | Sub-picoseconds (ps) |

| Vibrational Relaxation | Hot S₁ → Relaxed S₁ | 8–20 ps researchgate.netmdpi.com |

| Fluorescence | S₁ → S₀ + hν' | Nanoseconds (ns) researchgate.net |

| Intersystem Crossing (ISC) | S₁ → T₁ | Nanoseconds (ns) |

| Phosphorescence | T₁ → S₀ + hν'' | Microseconds (µs) to seconds researchgate.netmdpi.com |

Charge Transfer Complex Formation and Spectroscopic Signatures

The molecular architecture of this compound, which combines an electron-donating unit with an electron-accepting unit, gives it strong intramolecular charge transfer (ICT) characteristics. The formation of a charge transfer complex involves the electronic interaction between the HOMO of a donor and the LUMO of an acceptor.

In this molecule:

Donor: The electron-rich 9-butyl-9H-carbazole moiety.

Acceptor: The electron-deficient 3-carbaldehyde group.

Upon excitation, an electron is effectively transferred from the carbazole portion (HOMO) to the carbaldehyde portion (LUMO), creating an excited state with significant charge separation. This ICT character is a defining feature of its photophysics. A key spectroscopic signature of compounds with strong ICT states is solvatochromism, where the energy of the emitted light is highly dependent on the polarity of the surrounding solvent. uvic.ca In polar solvents, the large dipole moment of the ICT excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.

Structural analysis of the analogous 9-ethyl-9H-carbazole-3-carbaldehyde confirms the electronic pull of the aldehyde group, which induces a charge transfer from the nitrogen atom to the substituted ring even in the ground state. researchgate.netnih.gov This inherent electronic push-pull nature is significantly enhanced in the excited state.

| Feature | Description | Spectroscopic Signature |

| Donor Moiety | 9-Butyl-9H-carbazole | High HOMO energy level |

| Acceptor Moiety | 3-Carbaldehyde | Low LUMO energy level |

| Interaction | Intramolecular Charge Transfer (ICT) | Emission energy is sensitive to solvent polarity (solvatochromism). uvic.ca |

Determination of Energy Band Gaps in Related Carbazole Derivatives

The energy band gap (E_g) is a critical electronic property for materials used in optoelectronic devices, representing the energy difference between the HOMO and LUMO levels. Carbazole-based materials are often investigated for their characteristically wide band gaps, which makes them suitable as host materials in Organic Light-Emitting Diodes (OLEDs), particularly for blue phosphorescent emitters. researchgate.net

The band gap of carbazole derivatives can be tuned by chemical functionalization. While specific experimental data for this compound is not detailed in the provided context, the band gaps of several related derivatives have been determined, illustrating the typical range for this class of compounds. The optical band gap is often calculated from the onset of the UV-Vis absorption edge. mdpi.com

| Carbazole Derivative | Substitution Positions | Optical Energy Band Gap (eV) |

| 2,6-bis(9H-carbazol-9-yl)dibenzofuran (26CzDBF) | 2,6-positions on dibenzofuran | 3.56 mdpi.com |

| 4,6-bis(9H-carbazol-9-yl)dibenzofuran (46CzDBF) | 4,6-positions on dibenzofuran | 3.60 mdpi.com |

| Tetraphenylsilane-Carbazole Derivatives | Various | 3.38–3.55 researchgate.net |

These values demonstrate the high band gap energy typical of carbazole-based systems. The introduction of different substituents at various positions on the carbazole core allows for the fine-tuning of these energy levels for specific applications. mdpi.comresearchgate.net

Influence of N-Butyl Substituent on Electronic and Optical Properties

The N-butyl group at the 9-position of the carbazole ring plays a significant role in modulating the compound's physical, electronic, and optical properties. Functionalization at the nitrogen atom is a common strategy for altering the characteristics of carbazole derivatives. mdpi.comresearchgate.net

The primary effects of the N-butyl substituent are:

Solubility: The flexible alkyl butyl chain significantly enhances the solubility of the molecule in common organic solvents compared to the unsubstituted carbazole parent. rsc.org This is a crucial practical advantage for the solution-based processing and fabrication of thin films for electronic devices.

Electronic Effects: As an alkyl group, the butyl substituent acts as a weak electron-donating group through the inductive effect. rsc.org This effect involves the polarization of σ-bonds and is generally weaker than the resonance effects of other substituents. This donation of electron density can slightly raise the energy of the HOMO, thereby subtly influencing the band gap and ionization potential.

| Property | Influence of N-Butyl Group |

| Solubility | Significantly increased in organic solvents. rsc.org |

| Electronic Properties | Weak electron-donating inductive effect, slightly raises HOMO level. rsc.org |

| Optical Spectra | Minor perturbation, may cause small spectral shifts. mdpi.comresearchgate.net |

| Molecular Packing | Steric hindrance from the butyl group can disrupt close packing in the solid state. |

Reactivity and Derivatization Strategies for 9 Butyl 9h Carbazole 3 Carbaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group at the 3-position of the carbazole (B46965) ring is a prime site for a range of chemical modifications, including oxidation, reduction, and condensation reactions. These transformations allow for the introduction of new functional groups and the extension of the molecule's carbon framework.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 9-Butyl-9H-carbazole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 9-Butyl-9H-carbazole-3-carboxylic acid. This conversion is a standard transformation in organic chemistry, typically achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder options like silver oxide (Ag₂O). The resulting carboxylic acid is a valuable intermediate for further derivatization, such as the formation of esters, amides, and acid chlorides. The synthesis of related carbazole carboxylic acids, such as 9-ethyl-9H-carbazole-3-carboxylic acid and 9-methyl-9H-carbazole-3-carboxylic acid, has been documented, underscoring the feasibility of this oxidative transformation. sigmaaldrich.comnih.gov

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group yields the corresponding primary alcohol, (9-Butyl-9H-carbazol-3-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, often in an alcoholic solvent like methanol (B129727) or ethanol (B145695), as it selectively reduces aldehydes and ketones without affecting other functional groups that might be present in more complex derivatives. researchgate.netechemi.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it requires anhydrous conditions. The resulting alcohol derivative serves as a key intermediate for synthesizing ethers, esters, and halides.

Condensation Reactions with Active Methylene (B1212753) Compounds (e.g., Cyanoacetic Acid)

The aldehyde group of this compound can undergo condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound like malonic acid or cyanoacetic acid, typically in the presence of a weak base catalyst such as piperidine (B6355638) or pyridine. wikipedia.org

Reacting this compound with cyanoacetic acid results in the formation of (E)-2-cyano-3-(9-butyl-9H-carbazol-3-yl)acrylic acid. This reaction proceeds through a nucleophilic addition of the deprotonated active methylene compound to the aldehyde's carbonyl carbon, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org These acrylic acid derivatives are important precursors for the synthesis of polymers, dyes, and various biologically active molecules.

Electrophilic Aromatic Substitution on the Carbazole Core

The carbazole ring system is inherently electron-rich and susceptible to electrophilic aromatic substitution. The nitrogen atom acts as a powerful ortho-, para-director, activating the ring towards electrophiles. In this compound, the existing substituents—the N-butyl group and the C3-aldehyde—influence the position of further substitution. The nitrogen atom strongly directs incoming electrophiles to positions 3, 6, and 8. Since the 3-position is already substituted, the most favored sites for subsequent electrophilic attack are the 6- and 8-positions.

Halogenation Reactions

Halogenation of the carbazole core can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or with bromine in acetic acid. Given the directing influence of the carbazole nitrogen, halogenation is expected to occur preferentially at the 6-position, leading to the formation of 6-Bromo-9-butyl-9H-carbazole-3-carbaldehyde. Under more forcing conditions, di-substitution could occur, yielding 6,8-Dibromo-9-butyl-9H-carbazole-3-carbaldehyde. The existence of related compounds like N-9-heptadecanyl-3,6-dibromocarbazole highlights the feasibility of such halogenation reactions on the carbazole framework. glpbio.com

Nitration Reactions

Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. For this compound, nitration is predicted to occur at the 6-position, yielding 9-Butyl-6-nitro-9H-carbazole-3-carbaldehyde. The aldehyde group at the 3-position is a deactivating meta-director, which would disfavor substitution on the same ring at the 2- and 4-positions. The strong activating and directing effect of the nitrogen atom to the 6-position on the other ring typically dominates, making it the most probable site of nitration. researchgate.net

Strategies for Polymerization and Oligomerization through Functional Groups

The functional groups of this compound, namely the aldehyde group and the carbazole ring, offer distinct routes for polymerization and oligomerization. The aldehyde can participate in condensation reactions, while the carbazole unit can be involved in electropolymerization or be incorporated into polymer backbones.

The aldehyde group is a key functional handle for creating larger molecules. For instance, it can undergo condensation reactions with various nucleophiles to form imines (Schiff bases), which can then be used as monomers. While direct polymerization studies on this compound are not extensively documented in the provided results, the principles of polymer chemistry suggest its potential. For example, poly(9-vinylcarbazole) (PVK) is a well-known polymer derived from a carbazole monomer, highlighting the suitability of the carbazole scaffold for polymerization. researchgate.net The aldehyde group on the 3-position of the carbazole ring in this compound allows for the synthesis of conjugated polymers through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, which would extend the conjugation of the system.

Furthermore, the carbazole ring itself can be a site for oxidative coupling reactions, leading to the formation of dimers, oligomers, or polymers. This reactivity is a known characteristic of carbazole and its derivatives.

While specific examples for the title compound are limited in the search results, the oligomerization of related systems provides insight. For example, nickel complexes bearing bulky N^N bidentate ligands have been shown to be highly active catalysts for ethylene (B1197577) oligomerization, producing mainly trimers or dimers depending on the co-catalyst used. mdpi.com This suggests that metal complexes derived from this compound could potentially be used to catalyze oligomerization reactions.

The following table summarizes potential polymerization strategies for this compound based on the reactivity of its functional groups.

| Functional Group | Polymerization/Oligomerization Strategy | Potential Product Type |

| Aldehyde Group | Condensation Polymerization (e.g., with diamines) | Polyimines (Polyschiff bases) |

| Aldehyde Group | Wittig/Horner-Wadsworth-Emmons Reaction | Conjugated Polymers |

| Carbazole Ring | Oxidative Coupling | Carbazole-based Oligomers/Polymers |

| Carbazole Ring | Electropolymerization | Conducting Polymers |

Metal Complexation and Coordination Chemistry with Carbazole-Based Ligands

The derivatization of the aldehyde group in this compound is a common strategy to create sophisticated ligands for metal complexation. The resulting carbazole-based ligands can coordinate with a variety of metal ions, leading to complexes with interesting photophysical, electrochemical, and catalytic properties.

A prominent example is the synthesis of thiosemicarbazone ligands. The reaction of 9H-carbazole-3-carbaldehyde with 4-phenyl-3-thiosemicarbazide yields 9H-carbazole-3-carbaldehyde-4-phenyl-3-thiosemicarbazone (CCPTSC). scispace.comorientjchem.orgresearchgate.net This ligand can then chelate with metal ions like copper(II). scispace.comorientjchem.org In such complexes, the thiosemicarbazone ligand typically coordinates to the metal center through the sulfur atom and the azomethine nitrogen atom. scispace.com

Similarly, Schiff base ligands can be readily prepared from carbazole aldehydes. For instance, (Z,Z)-N,N′-bis[(9-ethyl-9H-carbazole-3-yl)methylene]propane-1,3-diamine (L1) and its derivatives have been used to synthesize Co(II) and Mn(II) complexes. researchgate.net These ligands coordinate to the metal ions through the imine nitrogen atoms. researchgate.net The resulting complexes often exhibit high thermal stability. researchgate.net

The carbazole nitrogen can also be part of the coordination sphere, particularly in pincer-type ligands. LNL-carbazolide pincer ligands, where a central carbazolide nitrogen is flanked by two donor arms (L), can form stable complexes with transition metals. acs.orgacs.org The geometry around the metal center in these complexes is influenced by the nature of the donor atoms and the substituents on the carbazole backbone. acs.org For example, square planar or distorted tetrahedral geometries have been observed. mdpi.comacs.org

The table below details examples of metal complexes derived from carbazole-3-carbaldehyde derivatives.

| Ligand Derivative | Metal Ion(s) | Coordination Mode | Resulting Complex Structure (if known) |

| 9H-Carbazole-3-carbaldehyde-4-phenyl-3-thiosemicarbazone (CCPTSC) | Copper(II) | S, N chelation | Square planar or distorted tetrahedral |

| (Z,Z)-N,N′-bis[(9-ethyl-9H-carbazole-3-yl)methylene]propane-1,3-diamine (L1) | Co(II), Mn(II) | N, N chelation | - |

| Carbazole-based bis-imidazole ligand | Ni(II), Cu(II) | N, N coordination | 2D network (Ni), 1D chain (Cu) rsc.org |

| LNL-Carbazolide pincer ligand | Various transition metals | Meridional N,N,N-coordination | Square planar, distorted tetrahedral acs.org |

Applications in Advanced Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) family of compounds is widely utilized in OLED technology due to their high charge mobility and ability to serve as efficient components in light-emitting devices. researchgate.net Derivatives like 9-Butyl-9H-carbazole-3-carbaldehyde are investigated for their potential to enhance the efficiency, color purity, and operational lifespan of OLEDs. ontosight.aichemimpex.com

Role as Host Materials in Emitting Layers

Carbazole derivatives are frequently employed as host materials in the emissive layers of phosphorescent OLEDs (PhOLEDs). A key requirement for a host material is to have a triplet energy higher than that of the phosphorescent dopant (emitter) to ensure efficient energy transfer and prevent energy loss. rsc.org Many carbazole derivatives possess a sufficiently high triplet energy, making them excellent hosts for red, green, and blue triplet emitters. researchgate.netnih.gov The structure of this compound, combining an electron-donating carbazole core with an electron-withdrawing aldehyde group, can be used to synthesize host materials with tailored properties for high-performance blue devices. rsc.org By modifying this basic structure, researchers can develop host materials that facilitate efficient confinement of triplet excitons on the emitter molecules. rsc.org

Utilization as Emitter Components (e.g., Deep-Blue Emission)

Achieving efficient and stable deep-blue emission remains a significant challenge in the development of full-color OLED displays. Carbazole is a favored building block for blue-emitting materials due to its high singlet energy and inherent hole mobility. nih.gov The aldehyde group on the this compound molecule serves as a synthetic handle to construct more complex emitter molecules, often with a donor-π-acceptor (D-π-A) structure. nih.gov This design strategy can produce materials with a wide energy bandgap necessary for deep-blue emission. nih.gov For instance, derivatives where the carbazole unit acts as the electron donor have successfully produced non-doped deep-blue OLEDs with high luminance and external quantum efficiencies (EQE) reaching up to 4.43%. ontosight.ainih.gov The substitution pattern, including the presence of butyl groups, can help prevent undesirable intramolecular charge transfer (ICT), leading to purer and more stable blue light. nih.gov

| Property | Significance in Blue Emitters | Related Research Finding |

| High Singlet Energy | Essential for achieving emission in the high-energy blue portion of the spectrum. | Carbazole is employed as a donor due to its high singlet energy. nih.gov |

| Wide Bandgap | Ensures the emission color is deep-blue. | Donor-acceptor structures facilitate a wide bandgap. nih.gov |

| Restricted ICT | Prevents redshift of emission, ensuring color purity. | Bulky groups like t-butyl can effectively prohibit the ICT process. nih.gov |

Carrier Transport Properties: Bipolar Transport and Exciton (B1674681) Formation

For maximum efficiency in an OLED, a balance between the injection and transport of holes and electrons within the emissive layer is crucial. This balance ensures a high rate of exciton formation (the recombination of holes and electrons), which leads to light emission. The carbazole moiety is well-known for its efficient hole mobility. nih.gov The introduction of an electron-withdrawing group, such as the aldehyde in this compound, can enhance electron transport properties. This combination creates a bipolar molecule capable of transporting both holes and electrons effectively. nih.gov Constructing bipolar molecules is a recognized method for developing highly efficient deep-blue emitting materials, as it balances carrier injection and facilitates efficient exciton formation within the emitting layer. nih.govontosight.ai

Photovoltaic Devices and Organic Solar Cells

In the realm of solar energy, carbazole derivatives are explored for their application in organic solar cells (OSCs) and perovskite solar cells (PSCs). ontosight.airesearchgate.net Their ability to absorb light and participate in charge transfer processes makes them suitable candidates for various roles within these devices. ontosight.ai

Function as Hole-Transporting Materials

A critical component of many solar cell architectures is the hole-transporting layer (HTL), which selectively extracts and transports holes to the anode. Carbazole-based compounds are among the most promising candidates for hole-transporting materials (HTMs) due to the electron-rich nature and excellent hole-transport capabilities of the carbazole unit. sigmaaldrich.comresearchgate.net this compound serves as a precursor for synthesizing more complex HTMs. For instance, simple, cost-effective HTMs have been designed from (2-ethylhexyl)-9H-carbazole cores, demonstrating power conversion efficiencies (PCE) in perovskite solar cells as high as 15.92%. researchgate.net Cross-linkable HTMs based on carbazole have also been developed, leading to robust films and devices with PCEs up to 16.9% and good operational stability. rsc.org

| HTM Feature | Advantage in Solar Cells | Example from Carbazole Derivatives |

| Good Charge Transport | Efficiently extracts and moves holes, reducing recombination losses. | Carbazole units are known for their high hole mobility. sigmaaldrich.comresearchgate.net |

| High Thermal Stability | Ensures device durability and long-term performance. | Carbazole-based HTMs show good thermal stability. mdpi.com |

| Simple Synthesis | Lowers manufacturing costs for commercial viability. | Efficient HTMs have been synthesized in a single step from carbazole precursors. researchgate.net |

Development of Organic Photosensitive Dyes

In dye-sensitized solar cells (DSSCs), a photosensitive dye is responsible for absorbing light and injecting electrons into a semiconductor. The aldehyde functionality of this compound makes it an ideal starting point for synthesizing custom D-π-A organic dyes. researchgate.net In this molecular architecture, the electron-rich carbazole acts as the donor (D), which is connected via a π-conjugated bridge to an electron-acceptor group (A), often formed through a reaction involving the aldehyde. This design allows for broad light absorption and efficient charge separation, which are key to high-performing DSSCs. sigmaaldrich.com

Chemical Sensor Development

The carbazole scaffold, a key feature of this compound, is a versatile platform for creating highly sensitive and selective chemical sensors. The aldehyde group at the 3-position serves as a reactive site, allowing for the straightforward synthesis of more complex derivative probes. These probes are designed to detect a wide array of analytes through mechanisms that often involve a change in fluorescence upon interaction with the target substance.

Researchers have successfully synthesized various fluorescent probes starting from carbazole aldehyde precursors. These sensors operate on principles such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). For instance, a probe developed from a carbazole derivative was engineered for the specific detection of hydrogen sulfide (B99878) (H₂S). rsc.org This sensor, 9-(4-(2,4-dinitrophenoxy)phenyl)-9H-carbazole, works by releasing a hydroxyl group upon reaction with H₂S, which in turn enhances fluorescence, allowing for a low detection limit of 27 nM. rsc.org

Similarly, other carbazole-based systems have been designed to detect various species, from metal cations to environmentally significant anions and molecules. A probe based on 2-(9-ethyl-9H-carbazol-3-yl)isoindoline-1,3-dione demonstrates high selectivity for hydrazine, a toxic and hazardous chemical, with a detection limit in the micromolar range. researchgate.net Another study reported a reactive fluorescent probe for fluoride (B91410) ion detection with a high quantum yield of 62.8% under physiological conditions, highlighting its potential for biological applications. nih.gov The development of these sensors underscores the adaptability of the carbazole framework for creating tools for environmental monitoring, food quality control, and bioimaging. rsc.orgresearchgate.net

The following table summarizes the performance of various chemical sensors derived from the carbazole molecular structure.

| Carbazole Derivative Probe | Target Analyte | Detection Limit (LOD) | Mechanism/Key Feature |

| 9-(4-(2,4-dinitrophenoxy)phenyl)-9H-carbazole rsc.org | Hydrogen Sulfide (H₂S) | 27 nM | Fluorescence enhancement via sulfurization reaction |

| (E)-2-(4-(2-(9-butyl-9H-carbazol-3-yl)vinyl)benzylidine)malononitrile researchgate.net | Bisulfite (HSO₃⁻) | - | Ratiometric fluorescence response |

| 2-(9-ethyl-9H-carbazol-3-yl)isoindoline-1,3-dione researchgate.net | Hydrazine (N₂H₄) | 2.673 µM | Selective fluorescence enhancement |

| 9-benzyl-9H-carbazole-2-carboxylate semanticscholar.org | Cerium (Ce³⁺) | 7.27 µM | Significant increase in fluorescence intensity |

| Carbazole-based probe (SCP) nih.gov | Fluoride (F⁻) | - | High quantum yield (62.8%) |

Aggregation-Induced Emission (AIE) Characteristics and Solid-State Luminescence

Many traditional luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases or vanishes in the solid state or in high concentrations due to strong intermolecular π–π stacking. acs.org In contrast, compounds exhibiting Aggregation-Induced Emission (AIE) are non-emissive when dissolved as single molecules but become highly luminescent upon aggregation. acs.org This phenomenon is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. acs.org

The carbazole framework is an excellent building block for AIE-active materials. rsc.org While this compound itself is a foundational unit, its derivatives have been extensively studied for AIE properties. For example, a study on 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole, a derivative of the core structure, found that it displays typical AIE behavior. nih.govfrontiersin.org In a THF solution, the compound's fluorescence is weak due to an intramolecular charge-transfer (ICT) quenching effect. However, as aggregates are formed (for instance, by adding water to the THF solution), fluorescence is significantly enhanced. This enhancement is credited to the rigidified structure in the aggregate state, which restricts the rotation of molecular components and promotes luminescence. nih.gov

The solid-state luminescence of carbazole derivatives is crucial for their application in devices like Organic Light-Emitting Diodes (OLEDs). Research into derivatives of 9-phenyl-9H-carbazole has shown that strategic substitution can lead to high photoluminescence quantum yields (PLQY) in solid films, reaching values as high as 53%. researchgate.net These materials often exhibit thermally activated delayed fluorescence (TADF) in conjunction with AIE, making them highly efficient emitters for next-generation displays and lighting.

The table below details the AIE properties of selected carbazole derivatives, comparing their emission characteristics in solution versus the aggregated or solid state.

| Compound | State | Photoluminescence Quantum Yield (ΦF) | Emission Wavelength (λem) |

| TPE-Carbazole Dendrimers acs.org | THF Solution | 0.24% - 0.42% | 484 - 505 nm |

| TPE-Carbazole Dendrimers acs.org | Film | 92.0% - 100% | 484 - 505 nm |

| 9-phenyl-9H-carbazole derivatives researchgate.net | Toluene Solution | Low | - |

| 9-phenyl-9H-carbazole derivatives researchgate.net | Non-doped Film | 17% - 53% | - |

| 9-phenyl-9H-carbazole-based o-carboranyl luminophores mdpi.com | THF Solution (298 K) | Weak Emission | ~540 nm (yellowish) |

| 9-phenyl-9H-carbazole-based o-carboranyl luminophores mdpi.com | Film | Enhanced Emission | ~540 nm (yellowish) |

Molecular Design Principles for Tunable Optoelectronic Performance

The optoelectronic properties of materials derived from this compound can be precisely controlled through strategic molecular design. The carbazole unit acts as an excellent electron-donating and hole-transporting moiety, while the aldehyde group provides a convenient point for chemical modification. ontosight.airesearchgate.net By altering substituents on the carbazole core or the attached functional groups, researchers can tune key parameters such as energy levels (HOMO/LUMO), emission color, quantum efficiency, and charge carrier mobility. researchgate.netrsc.org

One primary design principle involves modifying the electron-donating or electron-withdrawing strength of substituents. A study on carbazole-centered donor molecules for exciplex systems demonstrated this effectively. By enhancing the electron-donating ability of the groups attached to the carbazole donor, the HOMO energy level was systematically increased from -5.59 eV to -5.40 eV, and further to -5.02 eV. rsc.org This shift directly resulted in a red-shift of the corresponding exciplex emission, changing the color from blue to green and then to orange. rsc.org This highlights a powerful method for tuning the emission wavelength for specific applications, such as in OLEDs. rsc.org

Another principle is the extension of π-conjugation or the introduction of specific functional groups to influence photophysical properties. For instance, attaching tert-butyl groups at the 3 and 6 positions of a carbazole derivative was found to yield high solid-state PLQY and well-balanced hole and electron mobilities, which are critical for efficient OLED devices. researchgate.netresearchgate.net Furthermore, research on 9-phenyl-9H-carbazole-based luminophores showed a clear trend where increasing the electron-donating strength of a substituent on the 9-phenyl group (in the order of –F < –H < –CH₃ < –C(CH₃)₃) led to a gradual enhancement of the quantum yields in the film state. mdpi.com This systematic tuning is essential for optimizing materials for high-performance optoelectronic devices. mdpi.comontosight.ai

The following table presents research findings on how molecular modifications to the carbazole structure influence its optoelectronic properties.

| Carbazole Derivative System | Modification Principle | Effect on Property | Observed Values/Outcome |

| Carbazole-centered exciplex donors rsc.org | Increasing electron-donating strength of substituents | Increase in HOMO level | HOMO level increased from -5.59 eV to -5.02 eV |

| Carbazole-centered exciplex donors rsc.org | Increasing electron-donating strength of substituents | Red-shift in emission | Emission color tuned from blue to green to orange |

| 9-phenyl-9H-carbazole-based luminophores mdpi.com | Increasing electron-donating ability of substituent on 9-phenyl group | Enhanced film-state quantum yield | Trend: –F < –H < –CH₃ < –C(CH₃)₃ |

| 3,6-disubstituted 9-phenyl-9H-carbazole researchgate.net | Addition of methoxy- and tert-butyl- groups | Increased solid-state PLQY | Achieved PLQY up to 53% |

Computational Chemistry and Theoretical Modeling of 9 Butyl 9h Carbazole 3 Carbaldehyde

Density Functional Theory (DFT) for Electronic Structure and Frontier Orbitals

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of carbazole (B46965) derivatives. For the closely related compound, 9-Ethyl-9H-carbazole-3-carbaldehyde, DFT calculations have revealed key structural and electronic features that are largely applicable to its butyl analogue.

The molecular structure of these compounds is nearly planar, with the carbazole core maintaining its aromatic planarity. The aldehyde group, being an electron-withdrawing moiety, significantly influences the electronic distribution within the molecule. This leads to a notable difference in the N-C bond lengths within the carbazole's central ring, indicating a degree of charge transfer from the electron-donating nitrogen atom of the carbazole to the benzene (B151609) ring bearing the aldehyde group. researchgate.netnih.gov This intramolecular charge transfer (ICT) is a critical characteristic that governs the photophysical properties of these materials.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and charge transport properties. In carbazole-based donor-acceptor systems, the HOMO is typically localized on the electron-rich carbazole unit, while the LUMO is concentrated on the electron-accepting aldehyde-substituted ring. This spatial separation of the HOMO and LUMO is a hallmark of an effective ICT process upon photoexcitation. The energy difference between the HOMO and LUMO levels, the HOMO-LUMO gap, is a key parameter that determines the absorption and emission wavelengths of the molecule.

| Property | Description | Significance |

| Molecular Geometry | Near-planar structure of the carbazole core. | Affects molecular packing and intermolecular interactions in the solid state. |

| N-C Bond Lengths | Asymmetric bond lengths in the central ring due to the electron-withdrawing aldehyde group. | Indicates intramolecular charge transfer characteristics. |

| HOMO Localization | Primarily on the carbazole moiety. | Represents the electron-donating part of the molecule. |

| LUMO Localization | Primarily on the aldehyde-substituted benzene ring. | Represents the electron-accepting part of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Determines the electronic absorption and emission properties. |

This table is based on data for the analogous compound 9-Ethyl-9H-carbazole-3-carbaldehyde.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the flexibility and dynamic behavior of the butyl chain attached to the carbazole nitrogen. While specific MD simulation studies on 9-Butyl-9H-carbazole-3-carbaldehyde are not widely reported, the principles of conformational analysis can be applied.

MD simulations can provide a time-resolved picture of the molecular motions and intermolecular interactions. Such simulations would allow for the exploration of the conformational landscape of the butyl group and its impact on the local environment. By simulating the molecule in different phases (e.g., in solution or in an amorphous solid state), one can gain insights into how the molecular dynamics influence the photophysical and charge transport properties.

Simulation of Spectroscopic Properties (UV-Vis, NMR)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in simulating spectroscopic properties like UV-Vis absorption and Nuclear Magnetic Resonance (NMR) spectra.

The UV-Vis absorption spectrum of carbazole derivatives is characterized by strong absorption bands in the ultraviolet region. TD-DFT calculations can predict the energies and intensities of electronic transitions, which correspond to the absorption peaks. For carbazole-aldehyde systems, the lowest energy absorption band is typically attributed to the HOMO-LUMO transition, which has a significant ICT character. The position of this band is sensitive to the electronic nature of the substituents and the solvent environment.

Similarly, DFT-based methods can accurately predict the chemical shifts in NMR spectra. For instance, in a study of 3,6-diiodo-9-ethyl-9H-carbazole, theoretical calculations of ¹³C NMR chemical shifts showed good agreement with experimental data after considering relativistic effects. researchgate.net Such calculations for this compound would aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment around each atom.

| Spectroscopic Technique | Computational Method | Predicted Properties |

| UV-Vis Absorption | TD-DFT | Absorption maxima (λmax), oscillator strengths, and nature of electronic transitions. |

| NMR Spectroscopy | DFT (with GIAO method) | ¹H and ¹³C chemical shifts. |

This table outlines the general applicability of computational methods for spectroscopic simulations of carbazole derivatives.

Prediction of Charge Transport Pathways and Carrier Mobility

The performance of organic semiconductors in devices like OLEDs and organic photovoltaics is heavily dependent on their ability to transport charge carriers (holes and electrons). Computational modeling plays a crucial role in predicting the charge transport pathways and estimating the carrier mobility.

In carbazole-based materials, charge transport occurs via a hopping mechanism, where charges jump between adjacent molecules. The efficiency of this process is determined by two key parameters: the reorganization energy and the electronic coupling (transfer integral) between molecules.

Reorganization Energy: This is the energy required for a molecule to relax its geometry after gaining or losing a charge. A lower reorganization energy facilitates faster charge hopping. DFT calculations can be used to compute the reorganization energies for both hole and electron transport.

Electronic Coupling: This term quantifies the strength of the electronic interaction between adjacent molecules and is highly dependent on their relative orientation and distance.

By calculating these parameters for various molecular packing arrangements, it is possible to identify the preferential charge transport pathways within a material. While specific studies on this compound are limited, research on other carbazole derivatives has shown that their molecular design and solid-state packing are critical for achieving high charge carrier mobility. researchgate.net

Quantum Chemical Insights into Reaction Mechanisms and Selectivity

Quantum chemical calculations can provide valuable insights into the mechanisms and selectivity of chemical reactions. The synthesis of this compound often involves reactions such as the Vilsmeier-Haack formylation. researchgate.net

DFT calculations can be employed to model the reaction pathway, identifying the structures of reactants, transition states, and products. By calculating the energy barriers associated with different potential pathways, it is possible to understand the factors that control the regioselectivity of the formylation reaction on the carbazole ring. For instance, such calculations can explain why the formyl group is preferentially introduced at the 3-position.

Furthermore, these theoretical studies can help in optimizing reaction conditions by providing a molecular-level understanding of the role of catalysts and solvents. While detailed quantum chemical studies on the specific synthesis of this compound are not extensively documented, the principles have been applied to understand a variety of reactions involving similar heterocyclic systems. mdpi.com

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthetic Routes

The future of chemical synthesis for carbazole (B46965) derivatives like 9-Butyl-9H-carbazole-3-carbaldehyde lies in the development of environmentally benign and efficient methodologies. Traditional synthetic pathways often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. nih.govrsc.org Future research will prioritize "green" chemistry principles to address these challenges.

Key areas of innovation will include:

Catalyst-Free and Metal-Free Reactions: Exploring novel synthetic strategies that eliminate the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. rsc.org Sunlight-mediated cycloaddition reactions represent a promising avenue in this regard. rsc.org

Bio-Based Solvents and Reusable Catalysts: The use of renewable and biodegradable solvents, such as glycerol, in conjunction with recoverable and reusable catalysts like Scandium(III) triflate (Sc(OTf)3), will be crucial for minimizing environmental impact. rsc.org

One-Pot and Cascade Reactions: Designing multi-step reactions that occur in a single reaction vessel without the need for isolating intermediates can significantly improve efficiency and reduce waste. rsc.org Iron-catalyzed domino reactions are an example of such a sustainable approach. rsc.org

Hydroarylation and Annulation Reactions: Further development of efficient hydroarylation and [4+2] annulation protocols will provide more direct and atom-economical routes to the carbazole core. rsc.org

These innovations will not only make the production of this compound more sustainable but also potentially more cost-effective, paving the way for its wider application.

Advanced Functionalization Strategies for Enhanced Material Functionality

The versatility of the carbazole scaffold allows for extensive chemical modification to fine-tune its electronic and physical properties. nih.govchim.it Future research will focus on advanced functionalization strategies to unlock new functionalities in materials derived from this compound.

| Functionalization Strategy | Target Property Enhancement | Potential Applications |

| C-H Activation/Functionalization | Introduction of diverse functional groups at specific positions (C1, C2, C3, C4) with high regioselectivity. chim.itnih.gov | Tailoring electronic properties for specific optoelectronic devices. chim.it |

| Incorporation of Donor-Acceptor Moieties | Tuning of charge-transfer characteristics, leading to enhanced photostability and luminous efficiency. rsc.org | Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) materials. rsc.org |

| Polymerization | Creation of microporous organic polymers (MOPs) with controllable pore sizes and high stability. nih.govtandfonline.com | Gas adsorption, separation, and heterogeneous catalysis. nih.govtandfonline.com |

| Supramolecular Assembly | Formation of well-ordered structures through non-covalent interactions like hydrogen bonding. rsc.orgmdpi.com | Organic thin-film transistors (OTFTs) and molecular sensors. rsc.org |

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and site-selective introduction of various functional groups onto the carbazole core. chim.itresearchgate.net This allows for the precise engineering of molecular properties. For instance, the introduction of electron-donating or -withdrawing groups can modulate the HOMO and LUMO energy levels, impacting the material's performance in electronic devices. mdpi.comoldcitypublishing.com

Integration of this compound into Next-Generation Optoelectronic Devices

The unique photophysical properties of carbazole derivatives make them highly attractive for a wide range of optoelectronic applications. nih.govoldcitypublishing.com Future research will focus on the seamless integration of this compound and its derivatives into next-generation devices.

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are promising candidates for host materials in phosphorescent OLEDs (PhOLEDs) and as emitters themselves, particularly for deep-blue emission. mdpi.comrsc.org The high triplet energy and good thermal stability of carbazole derivatives are key advantages. researchgate.net Future work will aim to develop novel host materials based on this compound that can efficiently transfer energy to phosphorescent dopants, leading to high-efficiency and long-lasting OLEDs. nih.gov

Solar Cells: The electron-rich nature and excellent hole-transporting capabilities of carbazoles make them suitable for use as donor materials in organic solar cells (OSCs) and as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). mdpi.com Research will focus on designing new carbazole-based dyes and polymers derived from this compound to improve power conversion efficiencies and device stability. mdpi.comresearchgate.net

Sensors: The inherent fluorescence of carbazole derivatives can be harnessed for the development of chemical sensors. nih.gov By functionalizing the carbazole core with specific recognition units, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

Deeper Theoretical Insights for Rational Design of Novel Carbazole-Based Architectures

Computational modeling and theoretical studies are indispensable tools for understanding the structure-property relationships of carbazole-based materials and for the rational design of new molecular architectures. researchgate.netresearchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, optical properties, and charge transport characteristics of these materials. researchgate.netresearchgate.net

Future theoretical work will focus on:

Predicting Optoelectronic Properties: Accurately predicting the HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobilities of new carbazole derivatives before their synthesis. researchgate.net This will enable the pre-screening of candidate molecules and guide synthetic efforts towards the most promising targets.

Understanding Reaction Mechanisms: Elucidating the mechanisms of synthetic reactions, such as C-H functionalization and cyclization reactions, to optimize reaction conditions and improve yields. researchgate.net